molecular formula C9H10N4O4 B2453406 3-(3-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-1-yl)propanoic acid CAS No. 155266-44-7

3-(3-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-1-yl)propanoic acid

Cat. No. B2453406
M. Wt: 238.203
InChI Key: POOCYGOJOAWODV-UHFFFAOYSA-N
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Description

“3-(3-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-1-yl)propanoic acid” is a chemical compound with the CAS Number: 155266-44-7 . It has a molecular weight of 238.2 and is typically stored at room temperature . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O4/c1-12-7-6 (10-4-11-7)8 (16)13 (9 (12)17)3-2-5 (14)15/h4H,2-3H2,1H3, (H,10,11) (H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 238.2 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been involved in the synthesis and structural analysis of various uracil derivatives, which are crucial for understanding their crystal structures and interactions. Studies have focused on the characterization of these compounds using techniques like X-ray diffraction, NMR, and IR spectroscopy, revealing insights into their molecular arrangements and stability (Yao et al., 2013).

Biological Activity

  • Research has been conducted on the immunobiological activity of base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives. These studies have evaluated the compounds for their immunostimulatory and immunomodulatory potency, particularly in enhancing the secretion of chemokines and augmenting NO biosynthesis (Doláková et al., 2005).

Antitumor Activities

  • Synthesized derivatives of this compound have been tested for in vitro antitumor activities, showing selective anti-tumor effects. The structural configuration of these compounds, particularly the R-configuration, contributes to their efficacy (Xiong Jing, 2011).

Application in Dye Synthesis

  • The compound has been used in the synthesis of novel azo-disperse dyes with alkylhydrazonopyridinone structures. These dyes have been applied to polyester fabrics, demonstrating good light and wash fastness, and their biological activity against bacteria has been evaluated (Ashkar et al., 2012).

Development of Antibiotics

  • Derivatives of this compound have been explored for their potential as scaffolds in creating antimicrobial drugs. Analytical methods for quality control of active pharmaceutical ingredients in these derivatives have been proposed, highlighting their relevance in the development of new antibiotics (Zubkov et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(3-methyl-2,6-dioxo-7H-purin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-12-7-6(10-4-11-7)8(16)13(9(12)17)3-2-5(14)15/h4H,2-3H2,1H3,(H,10,11)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOCYGOJOAWODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCC(=O)O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-1-yl)propanoic acid

CAS RN

155266-44-7
Record name 3-(3-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-1-yl)propanoic acid
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